Atreleuton

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

structure given in first source

Properties

IUPAC Name |

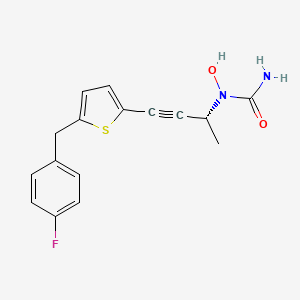

1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNEKOTSJRTRI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165598 | |

| Record name | Atreleuton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154355-76-7 | |

| Record name | Atreleuton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154355-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atreleuton [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154355767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atreleuton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atreleuton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRELEUTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U301T88E1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atreleuton: A Technical Pharmacology Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton, also known as ABT-761 and VIA-2291, is a selective, reversible, and orally bioavailable inhibitor of the enzyme 5-lipoxygenase (5-LO).[1] By targeting this critical enzyme, this compound effectively blocks the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[1][2] Leukotrienes are implicated in the pathophysiology of a range of inflammatory diseases, including asthma and atherosclerosis.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and clinical findings.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting 5-lipoxygenase, a non-heme iron-containing enzyme that catalyzes the initial steps in the leukotriene biosynthetic pathway.[1][3] The enzyme converts arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that is subsequently metabolized into two major classes of biologically active leukotrienes: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] this compound's inhibition of 5-LO prevents the formation of LTA4 and, consequently, all downstream leukotrienes, thereby mitigating their pro-inflammatory effects.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and dose-dependent inhibition of leukotriene biosynthesis. This has been demonstrated in both preclinical models and human clinical trials.

In Vitro and In Vivo Potency

This compound has shown significant inhibitory activity in various assays. The table below summarizes key potency values.

| Parameter | System/Model | Value | Reference(s) |

| IC₅₀ | 5-Lipoxygenase (rat basophil leukemia cell lysates) | 23 nM | [5] |

| IC₅₀ | LTB₄ Formation (isolated human whole blood) | 160 nM | [5] |

| ED₅₀ | LTE₄ Biosynthesis Inhibition (rat anaphylaxis model) | 1.4 mg/kg | [5] |

| ED₅₀ | LTB₄ Biosynthesis Inhibition (rat anaphylaxis model) | 0.6 mg/kg | [5] |

| ED₅₀ | Arachidonic Acid-Induced Bronchoconstriction (guinea pig) | 3 mg/kg | [5] |

Clinical Pharmacodynamics

In a Phase 2 clinical trial involving patients with recent acute coronary syndrome (ACS), this compound demonstrated a robust, dose-dependent reduction in leukotriene levels.[6]

| Dose | Endpoint | Result | Reference(s) |

| 25, 50, 100 mg/day | Whole Blood Stimulated LTB₄ (at trough, 12 weeks) | Significant reduction vs. placebo (P<0.0001) | [6] |

| 100 mg/day | Whole Blood Stimulated LTB₄ (at trough, 12 weeks) | ~80% inhibition in >90% of patients | [6] |

| 25, 50, 100 mg/day | Urinary LTE₄ (at trough, 12 weeks) | Significant reduction vs. placebo | [6] |

Pharmacokinetics

This compound is orally bioavailable.[1] A study in pediatric patients with asthma provided key pharmacokinetic parameters, which were noted to be similar to those previously observed in adults.[7]

| Parameter | Population | Dose | Value | Reference(s) |

| Terminal Half-life (t½) | Pediatric (Asthma) | 50-150 mg (multiple dose) | 16-17 hours | [7] |

| Apparent Clearance (Cl/F) | Pediatric (Asthma) | 50 mg (multiple dose) | 0.57 mL/min/kg | [7] |

| Apparent Clearance (Cl/F) | Pediatric (Asthma) | 100 mg (multiple dose) | 0.51 mL/min/kg | [7] |

| Apparent Volume of Distribution (Vz/F) | Pediatric (Asthma) | 50-150 mg (multiple dose) | 0.75 - 0.77 L/kg | [7] |

| Accumulation Ratio (Day 8 to Day 1 AUC₀₋₂₄) | Pediatric (Asthma) | 50-150 mg | ~1.7 | [7] |

Clinical Studies

The primary clinical investigation of this compound (VIA-2291) focused on its potential role in cardiovascular disease, specifically in patients following an acute coronary syndrome.

Phase 2 Study in Acute Coronary Syndrome (NCT00358826)

This multicenter, prospective, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety and efficacy of this compound in patients 3 weeks after an ACS event.[6] A total of 191 patients were randomized to receive placebo or this compound (25, 50, or 100 mg) once daily for 12 weeks.[6]

The primary endpoint was the change from baseline in ex vivo stimulated LTB₄ synthesis in whole blood. As noted in the pharmacodynamics section, this compound met this endpoint with high statistical significance.[6]

An imaging substudy extended treatment to 24 weeks for 93 patients who underwent 64-slice coronary computed tomography angiography (CCTA) at baseline and follow-up. The results suggested a potential anti-atherosclerotic effect:

-

New Plaque Formation: Observed in 4.8% of this compound-treated patients versus 27.8% of placebo-treated patients (P=0.01).[6]

-

Noncalcified Plaque Volume: A reduction was observed in the this compound groups compared to an increase in the placebo group (P<0.01).[6]

Experimental Protocols

5-Lipoxygenase Inhibition Assay (Rat Basophilic Leukemia Cells)

The in vitro potency of this compound was determined using cell lysates from Rat Basophilic Leukemia (RBL-1) cells, a common model for studying 5-LO activity.[5]

-

Enzyme Source: 5-lipoxygenase is obtained from the 10,000 xg or 20,000 xg supernatant of RBL-1 cell homogenates.[8][9]

-

Assay Principle: The assay measures the enzyme-catalyzed oxygen consumption during the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[8] Product formation can be confirmed by HPLC analysis.[8]

-

Cofactors: The reaction is dependent on the presence of Ca²⁺ and ATP.[8]

-

Procedure:

-

RBL-1 cell supernatant (enzyme source) is pre-incubated with various concentrations of the test inhibitor (this compound).

-

The reaction is initiated by the addition of arachidonic acid and cofactors.

-

The initial velocity of the reaction (oxygen consumption) is measured.

-

The concentration of inhibitor that produces 50% inhibition of enzyme activity (IC₅₀) is calculated.

-

Ex Vivo Leukotriene B₄ Synthesis Assay (Human Whole Blood)

This assay was used to determine the primary pharmacodynamic endpoint in clinical trials.[6]

-

Sample: Whole blood is collected from subjects at specified time points (e.g., at trough drug concentration).

-

Stimulation: The blood samples are stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis by leukocytes.[5]

-

Measurement: After stimulation and incubation, plasma is separated. The concentration of LTB₄ in the plasma is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6]

-

Analysis: The results are compared to pre-dose baseline values and to the placebo group to determine the percentage of inhibition.

Urinary Leukotriene E₄ (LTE₄) Measurement

LTE₄ is the final stable metabolite of the cysteinyl leukotriene pathway and its urinary excretion is a reliable measure of systemic cysteinyl leukotriene production.

-

Sample: Urine samples are collected from subjects.

-

Measurement: The concentration of LTE₄ is measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]

-

Normalization: Urinary LTE₄ concentrations are typically normalized to urinary creatinine levels to account for variations in urine dilution.[6]

Conclusion

This compound is a potent, selective, and orally active inhibitor of 5-lipoxygenase. It effectively reduces the production of LTB₄ and cysteinyl leukotrienes in a dose-dependent manner. Its pharmacokinetic profile, with a half-life of 16-17 hours, supports once-daily dosing.[7] Clinical data in patients with acute coronary syndrome suggest that beyond its established anti-inflammatory biomarker effects, this compound may also favorably influence the progression of atherosclerosis, although this requires confirmation in larger studies.[6] The detailed pharmacological profile of this compound makes it a valuable tool for research into leukotriene-mediated diseases and a reference compound for the development of novel 5-LO inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of a novel 5-lipoxygenase inhibitor (ABT-761) in pediatric patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Atreleuton in Asthma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atreleuton (formerly ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄), are powerful inflammatory mediators implicated in the pathophysiology of asthma. They contribute to bronchoconstriction, airway edema, mucus secretion, and the recruitment of inflammatory cells, such as eosinophils, into the airways. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in established animal models of asthma, summarizing key quantitative data and detailing the experimental protocols utilized in these studies. The development of this compound was discontinued in 1998 for reasons not publicly disclosed.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthetic cascade. By preventing the formation of 5-HPETE, this compound effectively suppresses the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects in the airways.

Caption: The 5-Lipoxygenase Pathway and the inhibitory action of this compound.

Preclinical Efficacy in Asthma Models

The preclinical efficacy of this compound was evaluated in two key animal models that represent hallmark features of asthma: the ovalbumin-sensitized guinea pig model for bronchoconstriction and the Brown Norway rat model for airway inflammation.

Inhibition of Antigen-Induced Bronchoconstriction in Guinea Pigs

This compound demonstrated potent inhibition of antigen-induced bronchospasm in actively sensitized guinea pigs.[1] The following table summarizes the available quantitative data on the efficacy of this compound in this model.

| Animal Model | Treatment | Route of Administration | Key Finding | Reference |

| Ovalbumin-sensitized Guinea Pig | This compound (ABT-761) | Prophylactic and Therapeutic | Potently inhibited antigen-induced bronchospasm | [1] |

Detailed quantitative data such as ED₅₀ values were not available in the reviewed literature.

Attenuation of Pulmonary Inflammation in Brown Norway Rats

In the Brown Norway rat model of allergic airway inflammation, this compound was shown to be a potent inhibitor of eosinophil influx into the lungs.[1] Eosinophilic inflammation is a critical component of the asthmatic response.

| Animal Model | Treatment | Key Finding | Reference |

| Antigen-challenged Brown Norway Rat | This compound (ABT-761) | Potent inhibitor of eosinophil influx into the lungs | [1] |

Specific quantitative data on the percentage of reduction in eosinophils at different doses were not available in the reviewed literature.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models used to evaluate this compound. These protocols are based on established methods and are representative of the procedures likely employed in the studies with this compound.

Ovalbumin-Sensitized Guinea Pig Model of Allergic Bronchoconstriction

This model is used to assess the ability of a compound to prevent or reverse airway obstruction following an allergic trigger.

Experimental Workflow:

Caption: Experimental workflow for the guinea pig model of allergic bronchoconstriction.

Protocol Details:

-

Animals: Male Hartley guinea pigs (300-400g) are commonly used.

-

Sensitization:

-

On days 0 and 7, animals are sensitized by intraperitoneal (i.p.) injection of ovalbumin (e.g., 100 µg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 100 mg).

-

-

Drug Administration:

-

For prophylactic evaluation, this compound is administered (e.g., orally or i.p.) at a specified time (e.g., 1-2 hours) before the antigen challenge.

-

For therapeutic evaluation, this compound is administered after the onset of bronchoconstriction induced by the antigen challenge.

-

-

Antigen Challenge:

-

On day 21, conscious and restrained animals are placed in a whole-body plethysmograph.

-

After establishing a stable baseline, the animals are challenged with an aerosol of ovalbumin (e.g., 0.1-1% in saline) for a defined period (e.g., 30-60 seconds).

-

-

Measurement of Bronchoconstriction:

-

Airway obstruction is measured in real-time using techniques such as whole-body plethysmography to determine parameters like enhanced pause (Penh) or direct measurement of lung resistance and compliance in anesthetized, ventilated animals.

-

-

Data Analysis:

-

The degree of bronchoconstriction is quantified and compared between vehicle-treated and this compound-treated groups.

-

Brown Norway Rat Model of Pulmonary Eosinophilia

This model is designed to evaluate the effect of a therapeutic agent on the infiltration of inflammatory cells, particularly eosinophils, into the airways.

Experimental Workflow:

Caption: Experimental workflow for the Brown Norway rat model of pulmonary eosinophilia.

Protocol Details:

-

Animals: Male Brown Norway rats (200-250g) are selected for their robust eosinophilic response.

-

Sensitization:

-

Animals are actively sensitized with intraperitoneal injections of ovalbumin (e.g., 1 mg) and aluminum hydroxide (e.g., 200 mg) in saline on days 0 and 7.

-

-

Drug Administration:

-

This compound is administered via the desired route (e.g., oral gavage) at specified times before and/or after the antigen challenge.

-

-

Antigen Challenge:

-

On day 21, conscious rats are exposed to an aerosol of ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes).

-

-

Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after challenge (e.g., 24 or 48 hours), the animals are euthanized.

-

The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline or phosphate-buffered saline (PBS).

-

The recovered bronchoalveolar lavage fluid (BALF) is collected.

-

-

BALF Analysis:

-

The BALF is centrifuged to pellet the cells.

-

The total number of cells is determined using a hemocytometer.

-

Differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis:

-

The number of eosinophils and other inflammatory cells in the BALF from this compound-treated animals is compared to that from vehicle-treated controls.

-

Conclusion

The preclinical data for this compound in established animal models of asthma demonstrate its potential as a therapeutic agent for this disease. By inhibiting the 5-lipoxygenase pathway, this compound effectively blocks the production of leukotrienes, leading to a reduction in both antigen-induced bronchoconstriction and airway inflammation, key pathological features of asthma. The studies in guinea pigs and Brown Norway rats provided a strong rationale for its clinical development, although it was ultimately discontinued. This guide provides a summary of the available preclinical findings and the detailed experimental protocols relevant to the evaluation of 5-lipoxygenase inhibitors in the context of asthma drug discovery.

References

Methodological & Application

Application Notes and Protocols: Atreleuton in vitro Assay for Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton (formerly VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly Leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory responses and are predominantly produced by immune cells such as macrophages.[2][3] LTB4 plays a crucial role in attracting and activating leukocytes at sites of inflammation.[2][4] Therefore, inhibiting the 5-LO pathway in macrophages is a promising therapeutic strategy for a variety of inflammatory diseases.

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in inhibiting LTB4 production in macrophages. The protocol is adaptable for use with common macrophage cell lines such as murine RAW 264.7 or human THP-1 cells.

Mechanism of Action: The 5-Lipoxygenase Pathway

Upon cellular stimulation by inflammatory signals, phospholipase A2 (PLA2) is activated and translocates to the nuclear membrane, where it releases arachidonic acid (AA) from membrane phospholipids.[5][6] The 5-lipoxygenase-activating protein (FLAP) presents AA to 5-LO.[2] 5-LO then catalyzes the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is further converted to the unstable epoxide, Leukotriene A4 (LTA4).[7] LTA4 can then be hydrolyzed by LTA4 hydrolase to form LTB4.[7] this compound exerts its inhibitory effect by targeting 5-LO, thereby blocking the entire downstream production of leukotrienes.[1]

Data Presentation

The following tables summarize quantitative data on the effect of 5-LOX inhibitors on eicosanoid production.

Table 1: In Vitro Efficacy of this compound on LTB4 Production in Stimulated Human Whole Blood

| This compound Concentration | Mean LTB4 Inhibition (%) |

| 25 mg (daily dose) | Dose-dependent reduction |

| 50 mg (daily dose) | Dose-dependent reduction |

| 100 mg (daily dose) | ~80% |

| Data derived from a clinical study in patients receiving daily doses of this compound. The primary endpoint was LTB4 reduction in whole blood stimulated ex vivo.[8][9] |

Table 2: In Vitro Efficacy of Zileuton (a 5-LOX Inhibitor) on Prostaglandin E2 (PGE2) Production in J774 Macrophages

| Zileuton Concentration (µM) | PGE2 Inhibition (%) |

| 1 | Significant Inhibition (P < 0.05) |

| 10 | Significant Inhibition (P < 0.001) |

| 100 | Significant Inhibition (P < 0.001) |

| IC50 | 1.94 µM |

| Zileuton's effect on PGE2 production in LPS-stimulated J774 macrophages was found to be linked to the inhibition of arachidonic acid release.[10] |

Experimental Protocols

This protocol describes the steps to assess the inhibitory effect of this compound on LTB4 production in cultured macrophages.

Part 1: Macrophage Culture and Differentiation (THP-1)

-

Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

-

Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will become adherent to the plate.

-

Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells gently with sterile phosphate-buffered saline (PBS), and add fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with the assay.

Part 2: this compound Treatment and Macrophage Stimulation

-

Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range of 0.1 to 100 µM).

-

Pre-treatment: Remove the medium from the rested macrophages and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation with this compound: Incubate the cells with this compound for 1-2 hours at 37°C.

-

Macrophage Stimulation: To induce LTB4 production, stimulate the macrophages by adding a stimulating agent such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL or calcium ionophore A23187 at 1-5 µM.

-

Incubation Post-stimulation: Incubate the plates for an appropriate time to allow for LTB4 production. This is typically between 1 to 4 hours.[4]

Part 3: Quantification of LTB4

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatants.

-

Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.

-

Storage: Store the clarified supernatants at -80°C until analysis.

-

LTB4 Measurement: Quantify the concentration of LTB4 in the supernatants using a commercially available Leukotriene B4 ELISA kit, following the manufacturer's instructions.[2]

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated, stimulated control. Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits the 5-LO enzyme, blocking LTB4 synthesis.

Experimental Workflow for this compound Assay

Caption: Workflow for assessing this compound's effect on macrophage LTB4 production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. probiologists.com [probiologists.com]

- 4. Macrophages cultured in vitro release leukotriene B4 and neutrophil attractant/activation protein (interleukin 8) sequentially in response to stimulation with lipopolysaccharide and zymosan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Atreleuton Cell-Based Assay for LTB4 Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a crucial role in inflammation, acting as a powerful chemoattractant for leukocytes, particularly neutrophils.[1] Elevated levels of LTB4 are associated with a variety of inflammatory diseases. Atreleuton is a selective and orally bioavailable inhibitor of 5-lipoxygenase, the key enzyme in leukotriene biosynthesis.[2] By inhibiting 5-LO, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response.

These application notes provide detailed protocols for assessing the inhibitory activity of this compound on LTB4 production in both a human whole blood assay and a cell-based assay using isolated human neutrophils. The whole blood assay offers a physiologically relevant model that accounts for the complex interactions of various blood components, while the isolated neutrophil assay provides a more defined system to study the direct effects of the compound on the primary LTB4-producing cells.

Mechanism of Action

This compound is a selective, reversible inhibitor of 5-lipoxygenase (5-LO).[2] The 5-LO enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. This compound's inhibition of 5-LO prevents the formation of Leukotriene A4 (LTA4), the unstable precursor to LTB4. This ultimately leads to a dose-dependent reduction in LTB4 levels.

Data Presentation

The inhibitory effect of this compound on LTB4 production is dose-dependent. The following tables summarize the quantitative data from a study where this compound (also known as VIA-2291) was administered to patients, and LTB4 levels were measured in a whole blood assay.

Table 1: this compound (VIA-2291) Inhibition of Stimulated LTB4 Production in Human Whole Blood

| This compound Dose | Mean LTB4 Inhibition (%) |

| 25 mg | >60% |

| 50 mg | >70% |

| 100 mg | ~80% in >90% of patients |

Data adapted from a clinical study on this compound (VIA-2291).[3][4][5][6]

Experimental Protocols

Two primary assay formats are presented for evaluating this compound's efficacy in inhibiting LTB4 production.

Protocol 1: Human Whole Blood Assay for LTB4 Inhibition

This protocol is adapted from clinical studies involving this compound (VIA-2291) and provides a method to assess the compound's activity in a complex biological matrix.[3][4]

Materials:

-

Heparinized human whole blood

-

This compound (or other 5-LO inhibitors)

-

Calcium Ionophore A23187 (Calcimycin)

-

Phosphate Buffered Saline (PBS)

-

LTB4 ELISA Kit

-

Centrifuge

-

Incubator (37°C)

Procedure:

-

Blood Collection: Collect human whole blood into tubes containing heparin as an anticoagulant.

-

Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

-

Stimulation: Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of 10-30 µM.

-

Incubation: Incubate the blood samples for 30-60 minutes at 37°C.[3][4]

-

Termination and Plasma Separation: Stop the reaction by placing the tubes on ice. Centrifuge the samples at 4000 x g for 10 minutes to separate the plasma.

-

LTB4 Quantification: Carefully collect the plasma supernatant and store at -80°C until analysis. Measure the LTB4 concentration in the plasma using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control.

Protocol 2: Isolated Human Neutrophil LTB4 Inhibition Assay

This protocol describes the isolation of human neutrophils and the subsequent measurement of LTB4 inhibition by this compound in a controlled cellular environment.

Materials:

-

Fresh human venous blood collected in EDTA or heparin.

-

Ficoll-Paque or other density gradient medium for neutrophil isolation.

-

Red Blood Cell Lysis Buffer.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound (or other 5-LO inhibitors).

-

Calcium Ionophore A23187.

-

LTB4 ELISA Kit.

-

Centrifuge.

-

Incubator (37°C).

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation followed by red blood cell lysis. Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS) and determine the cell concentration.

-

Cell Plating: Adjust the neutrophil suspension to a final concentration of 1-5 x 10^6 cells/mL and plate into a 96-well plate.

-

Compound Incubation: Add this compound at desired concentrations or vehicle control to the wells containing neutrophils. Pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Initiate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

-

Incubation: Incubate the plate for 10-15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding ice-cold buffer or by placing the plate on ice.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

LTB4 Quantification: Measure the LTB4 concentration in the supernatant using an LTB4 ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Determine the IC50 value for this compound by plotting the percentage of LTB4 inhibition against the log of the inhibitor concentration.

Mandatory Visualizations

Caption: LTB4 Signaling Pathway and this compound's Point of Inhibition.

Caption: Experimental Workflow for the Human Whole Blood LTB4 Inhibition Assay.

Caption: Experimental Workflow for the Isolated Neutrophil LTB4 Inhibition Assay.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Frontiers | Iron-Dependent Trafficking of 5-Lipoxygenase and Impact on Human Macrophage Activation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Atreleuton in Primary Human Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atreleuton, also known as ABT-761, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful inflammatory mediators implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis. In the context of vascular biology, the proliferation and migration of smooth muscle cells are critical events in the development and progression of atherosclerotic plaques. By inhibiting the 5-LOX pathway, this compound effectively reduces the production of LTB4, thereby offering a therapeutic strategy to mitigate the pro-inflammatory and proliferative responses in primary human smooth muscle cells.

These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in in-vitro studies with primary human smooth muscle cells, and a summary of relevant quantitative data.

Mechanism of Action

This compound is a selective, reversible, and orally bioavailable inhibitor of 5-lipoxygenase. The primary mechanism of action involves the direct inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

In vascular smooth muscle cells, LTB4 has been shown to be a potent chemoattractant and mitogen, promoting cell migration and proliferation.[1][2] It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1. Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses of migration and proliferation, which are key events in the formation of atherosclerotic plaques. By inhibiting the production of LTB4, this compound is expected to attenuate these pro-atherogenic processes in primary human smooth muscle cells.

Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant 5-lipoxygenase inhibitors.

Table 1: In Vivo Dose-Dependent Inhibition of LTB4 by this compound (VIA-2291)

| This compound Daily Dose | Approximate Inhibition of LTB4 | Reference |

| 25 mg | >80% | [3] |

| 50 mg | >80% | [3] |

| 100 mg | >90% | [3] |

This data is from a clinical study in patients with recent acute coronary syndrome and reflects the in vivo efficacy of this compound in reducing systemic LTB4 levels.[3]

Table 2: In Vitro Concentrations of 5-Lipoxygenase Inhibitors in Cellular Assays

| Compound | Cell Type | Concentration Range | Observed Effect | Reference |

| Zileuton | Human Umbilical Vein Endothelial Cells (HUVECs) | 1, 10, 50 µM | Inhibition of VEGF-induced proliferation | [4] |

| Zileuton | Rat Aortic Vascular Smooth Muscle Cells | Not specified | Attenuation of MCP-1 expression | [5] |

| This compound | Not specified in primary human smooth muscle cells | Not available | Not available |

Signaling Pathways

The signaling pathway downstream of the 5-lipoxygenase enzyme in smooth muscle cells is a critical target for this compound. The following diagram illustrates the key components of this pathway.

Caption: this compound inhibits 5-LOX, blocking LTB4-induced signaling in smooth muscle cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary human smooth muscle cells.

Protocol 1: Isolation and Culture of Primary Human Aortic Smooth Muscle Cells

This protocol is adapted from standard procedures for primary cell isolation.

Materials:

-

Human aortic tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Elastase

-

Sterile dissection tools

-

Tissue culture flasks and plates

Procedure:

-

Obtain fresh human aortic tissue under sterile conditions.

-

Wash the tissue three times with sterile phosphate-buffered saline (PBS) containing antibiotics.

-

Carefully remove the adventitia and endothelium by mechanical dissection.

-

Mince the remaining medial layer into small pieces (1-2 mm³).

-

Digest the tissue fragments in DMEM containing 0.1% Collagenase Type II and 0.05% Elastase for 1-2 hours at 37°C with gentle agitation.

-

Neutralize the enzymatic digestion with an equal volume of DMEM containing 10% FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency.

Protocol 2: Assessment of this compound's Effect on Smooth Muscle Cell Proliferation (MTT Assay)

Materials:

-

Primary human aortic smooth muscle cells (passage 3-6)

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Serum-free medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed smooth muscle cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Synchronize the cells by incubating in serum-free medium for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for proliferation (e.g., PDGF).

-

Replace the serum-free medium with the medium containing the different concentrations of this compound or controls.

-

Incubate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability/proliferation relative to the vehicle control.

Protocol 3: Western Blot Analysis of Signaling Proteins

Materials:

-

Primary human aortic smooth muscle cells

-

6-well tissue culture plates

-

This compound

-

LTB4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-NF-κB, anti-NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with LTB4 (e.g., 100 nM) for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on primary human smooth muscle cells.

Caption: Workflow for studying this compound's effects on primary smooth muscle cells.

References

- 1. pnas.org [pnas.org]

- 2. Leukotriene B4 signaling through NF-kappaB-dependent BLT1 receptors on vascular smooth muscle cells in atherosclerosis and intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zileuton, a 5-Lipoxygenase Inhibitor, Exerts Anti-Angiogenic Effect by Inducing Apoptosis of HUVEC via BK Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Atreleuton Administration in Rodent Models of Peritonitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritonitis, an inflammatory condition of the peritoneum, remains a significant clinical challenge. Rodent models of peritonitis are crucial for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. Atreleuton (VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful pro-inflammatory mediators that play a critical role in neutrophil recruitment and activation, hallmarks of the acute inflammatory response in peritonitis. These application notes provide detailed protocols for the administration of this compound in two common rodent models of peritonitis: Zymosan-induced peritonitis and Cecal Ligation and Puncture (CLP)-induced sepsis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively suppresses the production of LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby reducing leukocyte chemotaxis, vascular permeability, and the overall inflammatory response.

5-Lipoxygenase Signaling Pathway

Caption: The 5-Lipoxygenase pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific research objectives and animal strains.

Protocol 1: Zymosan-Induced Peritonitis in Mice

This model induces a sterile, acute inflammatory response characterized by significant neutrophil infiltration into the peritoneal cavity.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Zymosan A from Saccharomyces cerevisiae

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles (25-27 gauge)

-

Phosphate-buffered saline (PBS) containing 3 mM EDTA

-

Hemocytometer or automated cell counter

-

Reagents for cytokine analysis (ELISA kits)

Experimental Workflow:

Caption: Workflow for the Zymosan-induced peritonitis model.

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.

-

This compound Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. A proposed starting dose, based on studies with similar 5-LO inhibitors, is 10-30 mg/kg. Administer this compound or vehicle via oral gavage 1 hour prior to zymosan injection.

-

Induction of Peritonitis: Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL. Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) intraperitoneally (i.p.).

-

Sample Collection: At a predetermined time point (e.g., 4, 8, or 24 hours) post-zymosan injection, euthanize the mice.

-

Peritoneal Lavage: Inject 5 mL of cold PBS with EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.

-

Analysis:

-

Leukocyte Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter. Perform differential cell counts to quantify neutrophils.

-

Cytokine Analysis: Centrifuge the lavage fluid and collect the supernatant. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.

-

Protocol 2: Cecal Ligation and Puncture (CLP) Model in Rats

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human peritonitis and sepsis.

Materials:

-

This compound

-

Vehicle for this compound

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

Suture material (e.g., 3-0 silk)

-

18-gauge needle

-

Sterile saline for resuscitation

-

Materials for blood collection and analysis

Experimental Workflow:

Caption: Workflow for the Cecal Ligation and Puncture (CLP) model.

Procedure:

-

Animal Preparation and Anesthesia: Acclimatize rats for one week. Anesthetize the rat using an appropriate anesthetic regimen.

-

Surgical Procedure (CLP):

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

-

Puncture the ligated cecum once or twice with an 18-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the abdominal cavity and close the incision in layers.

-

-

Sham Operation: For the sham group, perform the laparotomy and manipulate the cecum without ligation or puncture.

-

Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline (e.g., 30-50 mL/kg) for fluid resuscitation.

-

This compound Administration: At a specified time post-CLP (e.g., 2 hours), administer this compound (proposed starting dose 10-30 mg/kg) or vehicle.

-

Monitoring and Endpoints:

-

Survival: Monitor the animals for survival at regular intervals for up to 72 hours.

-

Clinical Scoring: Assess the severity of sepsis using a clinical scoring system (e.g., based on activity, posture, and appearance).

-

Sample Collection: At the experimental endpoint (e.g., 24 hours) or at the time of euthanasia, collect blood for analysis of inflammatory markers (cytokines, white blood cell count) and organ damage markers (e.g., ALT, AST, creatinine). Peritoneal lavage can also be performed to assess bacterial load and local inflammation.

-

Data Presentation: Expected Outcomes

The following tables summarize expected quantitative data from studies utilizing 5-lipoxygenase inhibitors in rodent models of peritonitis. These are representative data and actual results may vary.

Table 1: Expected Effect of this compound on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis in Mice (4 hours post-induction)

| Treatment Group | Total Leukocytes (x 10^6/mL) | Neutrophils (x 10^6/mL) |

| Vehicle Control | 0.5 ± 0.1 | 0.1 ± 0.05 |

| Zymosan + Vehicle | 15.2 ± 2.5 | 12.8 ± 2.1 |

| Zymosan + this compound (10 mg/kg) | 8.5 ± 1.8 | 6.7 ± 1.5 |

| Zymosan + this compound (30 mg/kg) | 5.1 ± 1.2 | 3.9 ± 1.0 |

| *p < 0.05, *p < 0.01 compared to Zymosan + Vehicle group. Data are presented as mean ± SEM. |

Table 2: Expected Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid in Zymosan-Induced Peritonitis in Mice (4 hours post-induction)

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | < 50 | < 20 |

| Zymosan + Vehicle | 1250 ± 150 | 850 ± 100 |

| Zymosan + this compound (30 mg/kg) | 680 ± 90 | 420 ± 75 |

| p < 0.01 compared to Zymosan + Vehicle group. Data are presented as mean ± SEM. |

Table 3: Expected Effect of this compound on Survival Rate in the Rat CLP Model

| Treatment Group | Survival Rate at 24 hours (%) | Survival Rate at 48 hours (%) |

| Sham | 100 | 100 |

| CLP + Vehicle | 40 | 20 |

| CLP + this compound (30 mg/kg) | 70 | 50 |

| p < 0.05 compared to CLP + Vehicle group. |

Conclusion

The provided protocols and expected outcomes offer a framework for investigating the therapeutic potential of this compound in preclinical models of peritonitis. As a potent 5-lipoxygenase inhibitor, this compound is expected to attenuate the inflammatory cascade in peritonitis by reducing leukotriene-mediated neutrophil recruitment and activation. The successful application of these models will provide valuable data for the development of novel anti-inflammatory strategies for peritonitis and sepsis. Researchers should ensure all animal procedures are approved by their institutional animal care and use committee and are conducted in accordance with ethical guidelines.

Measuring Atreleuton Efficacy in Ex Vivo Whole Blood Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atreleuton (also known as VIA-2291 or ABT-761) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes.[1][2][3][4][5] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful inflammatory mediators implicated in a variety of diseases, including asthma and atherosclerosis.[2][3][4][5] Consequently, accurately measuring the efficacy of 5-LO inhibitors like this compound is crucial for drug development and clinical research.

This document provides detailed application notes and protocols for assessing the efficacy of this compound using an ex vivo whole blood assay. This method offers a physiologically relevant environment for evaluating drug performance as it maintains the complex interplay of various blood components.[6][7][8][9]

5-Lipoxygenase (5-LO) Signaling Pathway

This compound exerts its effect by inhibiting the 5-lipoxygenase enzyme, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is the initial and rate-limiting step in the biosynthesis of all leukotrienes. Subsequently, 5-HPETE is converted to the unstable epoxide leukotriene A4 (LTA4), which serves as a precursor for the synthesis of LTB4 and the cysteinyl leukotrienes. By blocking 5-LO, this compound effectively reduces the production of these pro-inflammatory mediators.

Quantitative Data: this compound Efficacy in Whole Blood

The efficacy of this compound has been demonstrated in clinical studies through the dose-dependent inhibition of LTB4 production in ex vivo stimulated whole blood. The following table summarizes key findings from a study involving patients with recent acute coronary syndrome.[2][3][4][5]

| This compound Daily Dose | Mean Inhibition of LTB4 Production | Percentage of Patients with >80% Inhibition |

| 25 mg | Significant reduction (P<0.0001 vs. placebo) | Not specified |

| 50 mg | Significant reduction (P<0.0001 vs. placebo) | Not specified |

| 100 mg | Approximately 80% | >90% |

| Placebo | No significant change | Not applicable |

Table 1: Dose-dependent inhibition of ex vivo stimulated LTB4 production by this compound at 12 weeks.[2][3][4][5]

Experimental Protocols

Ex Vivo Whole Blood Leukotriene B4 (LTB4) Assay

This protocol details the methodology for measuring the effect of this compound on LTB4 production in human whole blood stimulated with a calcium ionophore.

Materials:

-

Freshly collected human whole blood in sodium heparin tubes

-

This compound (or other 5-LO inhibitors) at desired concentrations

-

Calcium Ionophore A23187 (Calcimycin) solution

-

Phosphate Buffered Saline (PBS)

-

RPMI 1640 medium

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system

-

Pipettes and sterile, endotoxin-free consumables

Protocol:

-

Blood Collection and Preparation:

-

Incubation with this compound:

-

Aliquot the whole blood (or diluted blood) into sterile microcentrifuge tubes or a 96-well plate.

-

Add this compound at various concentrations to the blood samples. Include a vehicle control (e.g., DMSO) for comparison.

-

Pre-incubate the samples with this compound for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Stimulation of Leukotriene Production:

-

Sample Processing:

-

Terminate the reaction by placing the samples on ice or by adding a stopping reagent if specified by the LTB4 measurement kit.

-

Centrifuge the samples at a high speed (e.g., 4000 x g for 10 minutes) to pellet the blood cells and obtain plasma.[2]

-

Carefully collect the plasma supernatant for LTB4 analysis. Samples can be stored at -80°C for later analysis.

-

-

Quantification of LTB4:

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control.

-

If a dose-response curve is generated, calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of LTB4 production.

-

Conclusion

The ex vivo whole blood assay is a robust and clinically relevant method for determining the efficacy of 5-lipoxygenase inhibitors like this compound. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data on the dose-dependent inhibition of leukotriene synthesis. This information is invaluable for the preclinical and clinical development of novel anti-inflammatory therapies targeting the 5-LO pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. resources.revvity.com [resources.revvity.com]

- 10. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Atreleuton Concentration for In Vitro Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Atreleuton for in vitro studies. This compound (also known as ABT-761 or VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, reversible, and orally bioavailable 5-Lipoxygenase (5-LO) inhibitor.[2] It functions by blocking the 5-LO enzyme, thereby preventing the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3] This inhibition of leukotriene formation is the basis of its anti-inflammatory effects.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

Based on available literature, a starting concentration range of 1 µM to 10 µM is recommended for initial in vitro studies. For instance, in studies with human neutrophils, L-threo-dihydrosphingosine, another lipoxygenase inhibitor, showed an IC50 of approximately 6 µM for LTB4 production inhibition, with 96.9% inhibition at 10 µM.[4] While direct data for this compound in various cell lines is limited, beginning with a dose-response curve within this range is a practical approach to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How can I measure the effectiveness of this compound in my in vitro model?

The most direct way to measure the effectiveness of this compound is to quantify the inhibition of leukotriene production, particularly LTB4, in your cell culture supernatant following stimulation. This can be achieved using a commercially available LTB4 ELISA kit. Additionally, you can assess the downstream effects of leukotriene inhibition, such as reduced neutrophil chemotaxis or adhesion.[5]

Q5: Is this compound cytotoxic?

Like any compound, this compound can be cytotoxic at high concentrations. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental duration. Standard cytotoxicity assays include the MTT, MTS, or neutral red uptake assays.[6]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No inhibition of leukotriene production | - this compound concentration is too low.- Inadequate stimulation of cells to produce leukotrienes.- this compound degradation.- Issues with the leukotriene measurement assay. | - Perform a dose-response experiment with a wider concentration range of this compound.- Optimize the concentration and incubation time of your stimulating agent (e.g., calcium ionophore A23187).- Prepare fresh this compound stock and working solutions.- Run positive and negative controls for your ELISA or other detection methods. |

| High cell death observed | - this compound concentration is too high.- The final DMSO concentration is toxic to the cells.- The combination of this compound and the stimulating agent is cytotoxic. | - Determine the IC50 for cytotoxicity and use concentrations well below this value.- Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.1%).- Perform a cytotoxicity assay with this compound in the presence and absence of the stimulating agent. |

| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors when adding this compound or stimulating agents.- Uneven cell health across the culture plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be meticulous with your technique.- Visually inspect cells for consistent morphology and confluency before starting the experiment. |

| Unexpected off-target effects | - this compound may have activities other than 5-LO inhibition at high concentrations. | - Use the lowest effective concentration of this compound.- Consider using another 5-LO inhibitor with a different chemical structure to confirm that the observed effects are due to 5-LO inhibition. |

Data Presentation

Table 1: Summary of this compound (ABT-761/VIA-2291) and other 5-LO Inhibitor Effects In Vitro & Ex Vivo

| Compound | System | Assay | Concentration/Dose | Observed Effect | Reference |

| This compound (ABT-761) | Human Whole Blood | LTB4 Release (ex vivo) | 200 mg (oral) | >80% inhibition | [5] |

| L-threo-dihydrosphingosine | Human Neutrophils | LTB4 Production | 10 µM | 96.9% inhibition | [4] |

| L-threo-dihydrosphingosine | Human Neutrophils | LTB4 Production | IC50 ≈ 6 µM | 50% inhibition | [4] |

| Nordihydroguaiaretic acid | Human Neutrophils | LTB4 Production | 1 µM | 98.3% inhibition | [4] |

| Prostaglandins E1 and E2 | Rat Peritoneal and Human Peripheral Neutrophils | LTB4 Release | IC50 = 1 x 10-8 M | 50% inhibition | [7] |

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cytotoxicity.

Protocol 2: Measurement of LTB4 Inhibition by this compound

-

Cell Seeding and Treatment: Seed your cells (e.g., neutrophils or macrophages) in a culture plate. Pre-incubate the cells with various non-toxic concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).

-

Cell Stimulation: Add a stimulating agent (e.g., 1 µM calcium ionophore A23187) to induce leukotriene production and incubate for the optimal time determined in preliminary experiments (e.g., 15-30 minutes).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

LTB4 Measurement: Measure the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 value for LTB4 inhibition.

Visualizations

References

- 1. ABT-761 attenuates bronchoconstriction and pulmonary inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Inhibition of leukotriene B4 (LTB4) in human neutrophils by L-threo-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Atreleuton Off-Target Effects: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Atreleuton in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound show unexpected phenotypic changes not related to the leukotriene pathway. What could be the cause?

While this compound is a potent and selective inhibitor of 5-lipoxygenase (5-LO), unexpected cellular effects could arise from off-target interactions. One potential off-target effect reported for some 5-LO inhibitors is the inhibition of prostaglandin E2 (PGE2) export from the cell.[1] This can lead to an intracellular accumulation of PGE2, which may trigger various cellular responses independent of the leukotriene pathway.

It is possible. For example, Zileuton, another 5-LO inhibitor, has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs) through the activation of the large-conductance Ca2+-activated K+ (BK) channel. While this has not been demonstrated specifically for this compound, it highlights the potential for 5-LO inhibitors to interact with ion channels and modulate intracellular calcium signaling.

Q3: Could this compound be affecting other enzymes involved in lipid signaling, such as cyclooxygenases (COXs) or other lipoxygenases?

While this compound is designed to be selective for 5-LO, the possibility of cross-reactivity with other related enzymes cannot be entirely ruled out, especially at higher concentrations. For instance, some dual inhibitors of 5-LOX and COX exist, suggesting that the active sites of these enzymes share some structural similarities.[2] It is advisable to perform counter-screening assays to test for activity against other lipoxygenases and COX enzymes if unexpected results related to other eicosanoid pathways are observed.

Q4: Are there any known interactions of this compound with nuclear receptors?

Currently, there is no direct evidence to suggest that this compound interacts with nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3][4] PPARs are involved in the regulation of energy homeostasis and metabolic functions and are activated by fatty acids and their derivatives.[3][5] Given that this compound targets a key enzyme in arachidonic acid metabolism, investigating potential downstream effects on PPAR signaling could be a relevant area of inquiry if metabolic changes are observed in your cellular model.

Troubleshooting Guides

Issue: Inconsistent or variable results with this compound treatment.

-

Possible Cause 1: Off-target inhibition of prostaglandin transport.

-

Troubleshooting Step: Measure intracellular and extracellular levels of PGE2 in your this compound-treated cells compared to vehicle controls. An increase in the intracellular/extracellular PGE2 ratio could indicate inhibition of the multidrug resistance protein 4 (MRP-4) transporter.[1]

-

-

Possible Cause 2: Variability in cellular expression of off-target proteins.

-

Troubleshooting Step: If you suspect off-target effects, assess the expression levels of potential off-target proteins (e.g., MRP-4, BK channels) in your cell model. Cell lines with higher expression of these proteins may exhibit more pronounced off-target effects.

-

Issue: Unexpected changes in cell viability, proliferation, or apoptosis.

-

Possible Cause: Modulation of ion channels and calcium signaling.

-

Troubleshooting Step: Monitor intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator. Investigate the involvement of specific ion channels, such as BK channels, by using selective channel blockers in combination with this compound.

-

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific off-target binding affinities and kinetics of this compound. The following table summarizes the on-target effects of this compound (also known as VIA-2291) from a clinical study to provide a baseline for its intended activity.

| Parameter | Treatment Group | Result | p-value | Reference |

| Leukotriene B4 (LTB4) Inhibition | This compound (25, 50, 100 mg) vs. Placebo | Dose-dependent reduction in whole blood stimulated LTB4 | <0.0001 | [6] |

| This compound (100 mg) | ~80% inhibition in >90% of patients | <0.0001 | [6] | |

| Urinary Leukotriene E4 (LTE4) Reduction | All this compound dose groups vs. Placebo | Significant reduction | Not specified | [6] |

| New Coronary Plaques | Placebo | 27.8% (5 of 18 patients) | 0.01 | [6] |

| This compound (all doses) | 4.8% (2 of 42 patients) | 0.01 | [6] | |

| Non-calcified Plaque Volume | This compound-treated groups vs. Placebo | Reduction at 24 weeks | <0.01 | [6] |

| Epicardial Adipose Tissue (EAT) Change | Placebo | +1.7 ± 7.5 mm³ | 0.001 | [7] |

| This compound (all doses) | -3.0 ± 8.2 mm³ | 0.001 | [7] | |

| Pericardial Adipose Tissue (PAT) Change | Placebo | +1.4 ± 10.7 mm³ | 0.001 | [7] |

| This compound (all doses) | -3.9 ± 10.9 mm³ | 0.001 | [7] |

Experimental Protocols

Protocol 1: Investigating Off-Target Effects on Prostaglandin E2 Export

-

Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with a range of this compound concentrations and a vehicle control for the desired time period.

-

Sample Collection:

-

Extracellular PGE2: Collect the cell culture supernatant.

-

Intracellular PGE2: Wash the cells with ice-cold PBS, then lyse the cells.

-

-

PGE2 Measurement: Quantify PGE2 levels in both supernatant and cell lysate samples using a commercially available PGE2 ELISA kit.

-

Data Analysis: Calculate the ratio of intracellular to extracellular PGE2 for each treatment condition. A significant increase in this ratio in this compound-treated cells compared to controls suggests inhibition of PGE2 export.

Protocol 2: General Off-Target Identification using Proteomic Profiling

-

Cell Lysis and Protein Digestion: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptide samples from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze them by LC-MS/MS to identify and quantify proteins.

-

Data Analysis: Identify proteins with significantly altered expression levels in this compound-treated cells. Bioinformatic analysis can then be used to identify affected signaling pathways.

Visualizations

Caption: this compound's on-target mechanism of action.

References

- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]

- 6. Treatment with 5-lipoxygenase inhibitor VIA-2291 (this compound) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]